molecular formula C33H51N5O4S B3118193 (S,R,S)-Ahpc-C10-NH2 CAS No. 2341796-74-3

(S,R,S)-Ahpc-C10-NH2

Cat. No.: B3118193
CAS No.: 2341796-74-3
M. Wt: 613.9
InChI Key: PZWKSXPBEBWQQH-HRHHFINDSA-N
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Description

(S,R,S)-Ahpc-C10-NH2 is a chiral compound with specific stereochemistry, denoted by the (S,R,S) configuration

Preparation Methods

The synthesis of (S,R,S)-Ahpc-C10-NH2 typically involves several steps, including the preparation of chiral intermediates and the use of specific reaction conditions to ensure the desired stereochemistry. The synthetic routes often involve the use of chiral catalysts or reagents to achieve the (S,R,S) configuration. Industrial production methods may include large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

(S,R,S)-Ahpc-C10-NH2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(S,R,S)-Ahpc-C10-NH2 has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of more complex molecules. In biology, it may be used to study the effects of chirality on biological systems. In medicine, it has potential applications in drug development, particularly in the design of chiral drugs with specific therapeutic effects. In industry, it can be used in the production of chiral materials and catalysts.

Mechanism of Action

The mechanism of action of (S,R,S)-Ahpc-C10-NH2 involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(S,R,S)-Ahpc-C10-NH2 can be compared with other chiral compounds that have similar structures or functions. Some similar compounds include (R,S,R)-Ahpc-C10-NH2 and (S,S,S)-Ahpc-C10-NH2. The uniqueness of this compound lies in its specific stereochemistry, which can result in different chemical and biological properties compared to its stereoisomers.

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H51N5O4S/c1-23-29(43-22-36-23)25-16-14-24(15-17-25)20-35-31(41)27-19-26(39)21-38(27)32(42)30(33(2,3)4)37-28(40)13-11-9-7-5-6-8-10-12-18-34/h14-17,22,26-27,30,39H,5-13,18-21,34H2,1-4H3,(H,35,41)(H,37,40)/t26-,27+,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWKSXPBEBWQQH-HRHHFINDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H51N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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